Kinetic Superiority of L-3-Aminobutanoyl-CoA Deaminase with its Native Substrate
The specific activity of purified L-3-aminobutyryl-CoA deaminase is 370 µmol/min/mg protein for the deamination of L-3-aminobutanoyl-CoA at 26°C, establishing a high catalytic baseline for this native substrate [1]. In contrast, the enzyme is completely inactive on the D-isomer and shows drastically reduced activity with alternative substrates; for example, the amination of crotonyl pantetheine occurs at only ~10% of the rate observed for crotonyl-CoA, and acrylyl pantetheine is aminated very slowly [1].
| Evidence Dimension | Specific Activity / Relative Reaction Rate |
|---|---|
| Target Compound Data | 370 µmol/min/mg (deamination) |
| Comparator Or Baseline | D-3-aminobutanoyl-CoA: 0 µmol/min/mg; Crotonyl pantetheine (amination): ~10% relative rate |
| Quantified Difference | >100-fold difference (L vs. D); ~10% activity for crotonyl pantetheine |
| Conditions | Purified L-3-aminobutyryl coenzyme A deaminase from *Clostridium* SB4, pH 7.2, 26°C |
Why This Matters
This quantifies the absolute requirement for the L-isomer of 3-aminobutanoyl-CoA and demonstrates the severe penalty for using common thioester analogs, ensuring assay accuracy and preventing false-negative results in procurement for lysine pathway studies.
- [1] Jeng, I.M.; Barker, H.A. Purification and properties of L-3-aminobutyryl coenzyme A deaminase from a lysine-fermenting Clostridium. J. Biol. Chem. 249 (1974) 6578-6584. View Source
